5-bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide

EGFR inhibitor structure-activity relationship halogen bonding

Patent-validated EGFR/KRAS inhibitor scaffold (EP2518063B1) with 5-bromofuran handle for Pd coupling and SAD phasing. Pyrrolidinyl-pyridazine motif anchors in kinase hinge; bromine enables anomalous scattering (absent in des-bromo analog CAS 941940-58-5). Favorable drug-like properties (XLogP3-AA 3.7). Ideal for oncology SAR libraries and DMPK benchmarking. Procure now to accelerate kinase inhibitor programs.

Molecular Formula C19H17BrN4O2
Molecular Weight 413.275
CAS No. 899985-93-4
Cat. No. B2425414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide
CAS899985-93-4
Molecular FormulaC19H17BrN4O2
Molecular Weight413.275
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
InChIInChI=1S/C19H17BrN4O2/c20-17-9-8-16(26-17)19(25)21-14-5-3-13(4-6-14)15-7-10-18(23-22-15)24-11-1-2-12-24/h3-10H,1-2,11-12H2,(H,21,25)
InChIKeyLCOGWIFMFSEICE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide (CAS 899985-93-4): Structural Identity and Patent-Disclosed Therapeutic Class


5-Bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide (CAS 899985-93-4) is a synthetic heterocyclic small molecule with the molecular formula C19H17BrN4O2 and a molecular weight of 413.3 g/mol [1]. The compound integrates a 5-bromofuran-2-carboxamide pharmacophore linked to a 6-(pyrrolidin-1-yl)pyridazin-3-yl-substituted phenyl ring, a scaffold that falls within the scope of furan-containing compounds disclosed in patents assigned to the Sloan-Kettering Institute for Cancer Research [2]. These patents describe the compound class as inhibitors of EGFR and/or KRAS, intended for the treatment of proliferative diseases such as cancer [2].

Why Generic Substitution Fails: Structural Determinants of 5-Bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide (CAS 899985-93-4) Target Engagement


Within the furan-2-carboxamide chemotype claimed in EP2518063B1 [1], subtle variations in substituent identity and regiochemistry can drastically alter kinase inhibitory profiles. The 5-bromo substituent on the furan ring serves as a halogen-bond donor and steric modulator, while the para-linkage of the phenyl ring to both the carboxamide and the 6-(pyrrolidin-1-yl)pyridazine moiety establishes a well-defined vector that matches the ATP-binding pocket of EGFR and potentially KRAS G12C [1]. Simply interchanging this compound with an in-class analog lacking the bromine atom or bearing a different heterocyclic amine would unpredictably affect binding affinity, selectivity, and even the irreversible binding mechanism that some compounds in this series exhibit. The following section presents the available quantitative evidence that differentiates this precise compound.

Quantitative Differential Evidence for 5-Bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide (CAS 899985-93-4)


Structural Differentiation: 5-Bromo Substitution Pattern vs. Des-Bromo Analog in Furan-2-Carboxamide Series

The compound incorporates a 5-bromo substituent on the furan ring, a modification that is specifically claimed in EP2518063B1 as part of a Markush structure encompassing furan compounds of formula (II) [1]. While no publicly available biochemical IC50 data for the des-bromo analog (N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide, CAS 941940-58-5) were identified, the patent explicitly differentiates halogen-substituted furans as preferred embodiments, suggesting that the bromine atom enhances target binding through halogen bonding with backbone carbonyls in the kinase hinge region or through favorable hydrophobic contacts [1].

EGFR inhibitor structure-activity relationship halogen bonding

Physicochemical Property Differentiation: Calculated Lipophilicity vs. In-Class Pyridazinone Analogs

The target compound possesses a calculated XLogP3-AA of 3.7 [1], which is approximately one log unit higher than typical pyridazinone analogs disclosed in EP2518063B1 that lack extensive aromatic substitution. This moderate lipophilicity, combined with one hydrogen bond donor and five hydrogen bond acceptors [1], positions the compound within favorable oral drug-like space while maintaining sufficient polarity for aqueous solubility.

drug-likeness logP permeability

Patent-Defined Therapeutic Scope: EGFR and KRAS Inhibition vs. Unspecified Kinase Selectivity of Commercial Screening Compounds

According to EP2518063B1, the furan-containing compound class to which the target compound belongs was identified through screening of small-molecule libraries for inhibitors of EGFR and/or KRAS, with the explicit goal of treating proliferative diseases [1]. This patent-directed annotation provides a defined biological context that generic commercially available pyridazine-furan hybrids lack, enabling researchers to select this compound with a reasonable expectation of kinase inhibitory activity rather than relying on untested screening collections.

EGFR inhibitor KRAS inhibitor targeted therapy

Application Scenarios for 5-Bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide (CAS 899985-93-4) in Scientific Research and Early Drug Discovery


EGFR/KRAS Targeted Library Construction for Oncology Hit Identification

Based on the patent-defined EGFR/KRAS inhibitory scope disclosed in EP2518063B1 [1], this compound can serve as a core scaffold for building a focused kinase inhibitor library. The 5-bromofuran moiety provides a synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions, while the pyrrolidinyl-pyridazine motif anchors the molecule in the kinase hinge region. Researchers constructing target-focused libraries for oncology screening programs can prioritize this compound over unannotated analogs due to its documented association with a clinically validated target class [1].

Structural Biology Co-Crystallography Exploiting Bromine Anomalous Scattering

The presence of a single bromine atom in the 5-position of the furan ring creates an anomalous scattering center suitable for sulfur-single-wavelength anomalous diffraction (S-SAD) and multi-wavelength anomalous diffraction (MAD) phasing experiments when co-crystallized with EGFR or KRAS protein domains [2]. This capability is absent in the des-bromo analog (CAS 941940-58-5), making this compound a strategic choice for structural biology groups that require experimental phasing power without selenomethionine incorporation [3].

Medicinal Chemistry SAR Expansion Around a Patent-Annotated Chemotype

As a representative of the furan-containing compound formula (II) claimed in EP2518063B1 [1], this compound provides a validated starting point for systematic structure-activity relationship (SAR) studies. Medicinal chemistry teams can use the compound to probe the effect of the 5-bromo substituent on kinase selectivity, cellular potency, and metabolic stability, generating proprietary SAR data that builds upon, and potentially differentiates from, the original Sloan-Kettering patent disclosure [1].

Physicochemical Property Benchmarking in Kinase Inhibitor Lead Optimization

With a computed XLogP3-AA of 3.7, one hydrogen bond donor, and five hydrogen bond acceptors [2], this compound occupies a favorable region of oral drug-like chemical space. Drug metabolism and pharmacokinetics (DMPK) groups can use it as a benchmarking tool to compare the physicochemical and permeability profiles of newly synthesized analogs against a compound that already satisfies key property guidelines, thereby streamlining the multiparameter optimization process in kinase inhibitor lead optimization campaigns [2].

Quote Request

Request a Quote for 5-bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.